3-(p-Chlorophenyl)-1-(3-(diisopropylamino)propyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
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Overview
Description
2,3,4,5-Tetrahydro-3-(p-chlorophenyl)-1-[3-(diisopropylamino)propyl]-1H-1-benzazepin-2-one is a complex organic compound with a unique structure It is characterized by a benzazepine core, a p-chlorophenyl group, and a diisopropylamino propyl side chain
Preparation Methods
The synthesis of 2,3,4,5-Tetrahydro-3-(p-chlorophenyl)-1-[3-(diisopropylamino)propyl]-1H-1-benzazepin-2-one involves multiple steps, typically starting with the preparation of the benzazepine core. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalytic processes and advanced purification techniques.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the p-chlorophenyl group, leading to the formation of various derivatives. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or methanol. Major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
2,3,4,5-Tetrahydro-3-(p-chlorophenyl)-1-[3-(diisopropylamino)propyl]-1H-1-benzazepin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe in studying biological pathways and interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds include other benzazepine derivatives, such as:
- 2,3,4,5-Tetrahydro-1H-1-benzazepine
- 3-(p-chlorophenyl)-1H-1-benzazepine
- 1-[3-(diisopropylamino)propyl]-1H-1-benzazepine Compared to these compounds, 2,3,4,5-Tetrahydro-3-(p-chlorophenyl)-1-[3-(diisopropylamino)propyl]-1H-1-benzazepin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
64058-64-6 |
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Molecular Formula |
C25H33ClN2O |
Molecular Weight |
413.0 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-[3-[di(propan-2-yl)amino]propyl]-4,5-dihydro-3H-1-benzazepin-2-one |
InChI |
InChI=1S/C25H33ClN2O/c1-18(2)27(19(3)4)16-7-17-28-24-9-6-5-8-21(24)12-15-23(25(28)29)20-10-13-22(26)14-11-20/h5-6,8-11,13-14,18-19,23H,7,12,15-17H2,1-4H3 |
InChI Key |
ICQVNPHZLORXIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCCN1C2=CC=CC=C2CCC(C1=O)C3=CC=C(C=C3)Cl)C(C)C |
Origin of Product |
United States |
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